molecular formula C32H45N9O4 B12119147 Trp-nle-arg-phe-NH2

Trp-nle-arg-phe-NH2

Cat. No.: B12119147
M. Wt: 619.8 g/mol
InChI Key: QQBQWNIRLRQILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trp-nle-arg-phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (arginine, norleucine, and tryptophan) are sequentially added using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA. The peptide chain is elongated step-by-step, and after the final amino acid is added, the peptide is cleaved from the resin and deprotected to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Trp-nle-arg-phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield modified peptides with altered biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Trp-nle-arg-phe-NH2 involves its interaction with specific neuropeptide receptors, such as the melanocortin receptors. It has been shown to relax muscle tension by modulating the activity of these receptors, leading to changes in intracellular signaling pathways. The peptide’s structure allows it to bind effectively to its targets, resulting in potent biological effects .

Comparison with Similar Compounds

Trp-nle-arg-phe-NH2 is similar to other neuropeptides like FMRFamide but has unique properties due to the substitution of norleucine for methionine. This modification enhances its stability and potency. Similar compounds include:

This compound stands out due to its enhanced potency and stability, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N9O4/c1-2-3-13-25(39-29(43)23(33)18-21-19-38-24-14-8-7-12-22(21)24)30(44)40-26(15-9-16-37-32(35)36)31(45)41-27(28(34)42)17-20-10-5-4-6-11-20/h4-8,10-12,14,19,23,25-27,38H,2-3,9,13,15-18,33H2,1H3,(H2,34,42)(H,39,43)(H,40,44)(H,41,45)(H4,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBQWNIRLRQILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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